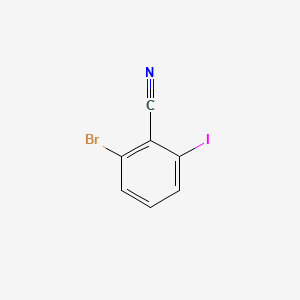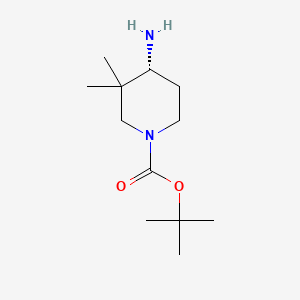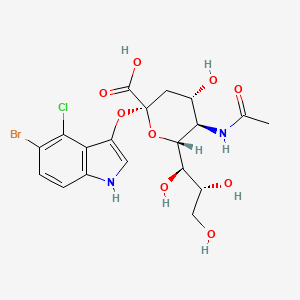
5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a six-membered ring with two adjacent nitrogen atoms, an amino group at the 4th position, and a chlorine atom at the 3rd position.
Preparation Methods
The synthesis of 5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin typically involves the reaction of hydrazine derivatives with various ketones and esters. One common method is the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different amino derivatives.
Substitution: The chlorine atom at the 3rd position can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrazine, ketones, esters, and various oxidizing and reducing agents. The major products formed from these reactions are typically other pyridazinone derivatives with varied pharmacological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its anti-inflammatory and analgesic properties have been explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and receptors, leading to its diverse pharmacological effects. For example, it can act as an α-adrenoceptor antagonist, which contributes to its antihypertensive properties .
Comparison with Similar Compounds
5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
Properties
IUPAC Name |
4-amino-3-chloro-3H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-4-2(6)1-3(9)7-8-4/h1,4H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIAJGKQKGTXSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(N=NC1=O)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[d]oxazol-7-amine](/img/structure/B597715.png)
![N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B597717.png)

![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)





